N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide
Description
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-2-3-7-13(19)17-11-12-6-4-10-18(12)14-15-8-5-9-16-14/h2,5,8-9,12H,1,3-4,6-7,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSOUQHARJOOJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC1CCCN1C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of organometallic catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic applications, including as an antagonist or inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide involves its interaction with specific molecular targets and pathways. The pyrimidine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural uniqueness lies in its combination of a pyrrolidine-pyrimidine core and a terminal pent-4-enamide group. Comparisons with analogous compounds include:
- Compound 17 (): N-(4-cyanophenyl)pent-4-enamide shares the pent-4-enamide backbone but replaces the pyrrolidine-pyrimidine core with a 4-cyanophenyl group.
- BD103 and BD064 () : These pyrido[2,3-d]pyrimidine derivatives feature extended aromatic systems and fluorinated side chains, enhancing their stability and kinase-inhibitory activity. The absence of a pyrrolidine ring in BD103/BD064 suggests divergent synthetic pathways and target affinities .
- Encorafenib () : A pyrimidine-based kinase inhibitor with chloro-fluoro substituents and a methanesulfonamido group. Unlike the target compound, encorafenib’s bulky substituents improve protein binding (86% plasma protein binding) and selectivity for BRAF kinase .
Pharmacological and Physicochemical Properties
Research Findings and Limitations
- Catalytic Applications : highlights the utility of pent-4-enamide derivatives in photoredox/Ni catalysis, suggesting the target compound could serve as a ligand or substrate in cross-coupling reactions .
- Therapeutic Potential: Structural parallels to encorafenib and BD103/BD064 imply possible kinase-inhibitory or anticancer activity, though empirical validation is required .
- Knowledge Gaps: No direct data on the target compound’s solubility, stability, or in vitro/in vivo efficacy are available in the provided evidence.
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising a pyrimidine ring, a pyrrolidine ring, and a pent-4-enamide group. Its IUPAC name is N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pent-4-enamide, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4O |
| Molecular Weight | 252.34 g/mol |
| InChI | InChI=1S/C14H20N4O/c1-2... |
| CAS Number | 2097859-15-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features allow it to modulate various biochemical pathways, potentially acting as an antagonist or inhibitor in these processes.
Key Mechanisms
- Enzyme Interaction : The compound can bind to enzymes involved in metabolic pathways, influencing their activity.
- Receptor Modulation : It may interact with receptors that play critical roles in cellular signaling, affecting physiological responses.
Biological Activity and Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
Antitumor Activity : Preliminary studies suggest that compounds with similar structures may target the M2 isoform of pyruvate kinase, which is implicated in cancer metabolism. This suggests potential applications in cancer therapy .
Antimicrobial Properties : The compound's structural analogs have shown promise as inhibitors of mycobacterial ATP synthase, indicating potential use against Mycobacterium tuberculosis .
Neuropharmacological Effects : There is ongoing research into the effects of pyrimidine-based compounds on neurological pathways, with implications for treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on PKM2 Activation :
- Inhibition of Mycobacterial Growth :
- Structure–Activity Relationship (SAR) Studies :
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-(pyrrolidin-1-yl)pyrimidine | Pyrimidine and pyrrolidine rings | Moderate antitumor activity |
| N-(pyridin-2-yl)amides | Pyridine ring instead of pyrimidine | Antimicrobial properties |
| Pyrrolidine derivatives | Varies in functional groups | Neuropharmacological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
